molecular formula C18H28N2O2 B290960 N-[4-(acetylamino)phenyl]decanamide

N-[4-(acetylamino)phenyl]decanamide

Cat. No.: B290960
M. Wt: 304.4 g/mol
InChI Key: RKZDPJAPGDKIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(Acetylamino)phenyl]decanamide is an acetamide derivative featuring a phenyl ring substituted with an acetylamino (-NHCOCH₃) group at the para position, linked to a decanamide (C₁₀ alkyl chain terminating in a carboxamide group).

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)decanamide

InChI

InChI=1S/C18H28N2O2/c1-3-4-5-6-7-8-9-10-18(22)20-17-13-11-16(12-14-17)19-15(2)21/h11-14H,3-10H2,1-2H3,(H,19,21)(H,20,22)

InChI Key

RKZDPJAPGDKIPH-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Impact of Aliphatic Chain Length

  • Lipophilicity : Longer chains (e.g., C₁₆ in ) increase logP, enhancing lipid solubility but reducing aqueous solubility. The target compound’s C₁₀ chain balances these properties.
  • Melting Points : Shorter chains (e.g., C₅ in ) exhibit lower melting points due to reduced van der Waals interactions.

Functional Group Effects

  • Sulfonyl vs. Amide : Sulfonamides (e.g., ) display higher polarity and hydrogen-bonding capacity, affecting solubility and protein binding. The target compound’s lack of sulfonyl groups may favor CNS penetration or other hydrophobic targets.
  • Spectral Signatures : CONH groups in acetamides show characteristic ¹³C-NMR peaks near δ 168–169 ppm and FTIR bands at ~1670 cm⁻¹, consistent across analogs .

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